(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid
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Overview
Description
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid is a boronic acid derivative with a unique structure that includes a naphthalene ring substituted with a fluoro group and a methylthio group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Bases such as NaOH or acids like HCl can be used under mild conditions.
Major Products
Scientific Research Applications
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-boronic acid: Similar structure but lacks the fluoro and methylthio substituents.
(4-Fluorophenyl)boronic acid: Contains a fluoro group but lacks the naphthalene ring and methylthio group.
Uniqueness
(4-Fluoro-3-(methylthio)naphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluoro and a methylthio group can provide distinct electronic and steric effects, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H10BFO2S |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
(4-fluoro-3-methylsulfanylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H10BFO2S/c1-16-10-6-9(12(14)15)7-4-2-3-5-8(7)11(10)13/h2-6,14-15H,1H3 |
InChI Key |
YDNJSKYXNGTUKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C2=CC=CC=C12)F)SC)(O)O |
Origin of Product |
United States |
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